Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a chlorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid, which is then converted to its amide derivative.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-acetylthiophene.
Coupling Reactions: The phenoxyacetamide intermediate is then coupled with the thiophene derivative under specific conditions to form the desired compound.
Piperidine Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorinated phenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research might focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways might involve binding to enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the piperidine-1-carbonyl group, which may confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, highlighting the compound's biological activities, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiophene Derivatives
Thiophene and its derivatives have garnered significant attention for their diverse biological activities. These compounds are known to exhibit antimicrobial , anti-inflammatory , antitumor , and antiviral properties, among others. The incorporation of various substituents on the thiophene ring can significantly influence their pharmacological profiles .
Biological Activities
-
Antimicrobial Activity :
- Thiophene derivatives have shown promising antimicrobial effects against various pathogens. For instance, compounds containing the thiophene structure have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics like amoxicillin .
- In a study evaluating several thiophene derivatives, some exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .
-
Antitumor Activity :
- The compound under discussion has been evaluated for its anticancer properties using a panel of cancer cell lines. Initial screenings revealed modest antitumor activity, with growth inhibition rates varying across different cancer types .
- A related study highlighted that modifications in the thiophene structure could lead to significant improvements in anticancer activity, indicating that further optimization might yield more potent derivatives .
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications in molecular structure affect biological activity. In the case of this compound:
- Substituents : The presence of the 4-chloro-2-methylphenoxy group has been linked to enhanced biological activity, particularly in antimicrobial assays. This substituent likely plays a role in increasing lipophilicity and improving membrane permeability .
- Piperidine Ring : The piperidine moiety is often associated with neuroactive compounds and may enhance the compound's ability to cross the blood-brain barrier, which is beneficial for targeting central nervous system disorders .
Case Studies
Several studies have evaluated the biological activity of thiophene derivatives similar to our compound:
- A study synthesized over 30 analogues based on thiophene scaffolds, revealing that certain modifications led to increased potency in inhibiting specific enzymes involved in cancer progression .
- Another research effort focused on a series of benzamide derivatives that included thiophene rings, demonstrating significant RET kinase inhibition, which is crucial for certain cancer therapies .
Data Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against S. aureus and E. coli; comparable to amoxicillin |
Antitumor | Modest activity across various cancer cell lines; further optimization needed |
Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines |
Properties
Molecular Formula |
C22H25ClN2O5S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-13-11-15(23)7-8-16(13)30-12-17(26)24-20-18(22(28)29-3)14(2)19(31-20)21(27)25-9-5-4-6-10-25/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,24,26) |
InChI Key |
QWKITEGTKUIZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N3CCCCC3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.